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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of MAX-40279
hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth
factor receptor (FGFR). Due to the limited publicly available broad-panel kinase screening data
for MAX-40279, this guide focuses on its known primary targets and compares its profile with
several other clinically relevant kinase inhibitors known to target FLT3 and/or FGFR: Sorafenib,
Ponatinib, Quizartinib, Midostaurin, and Gilteritinib.

Introduction to MAX-40279 Hemifumarate

MAX-40279 is an orally bioavailable, multi-targeted kinase inhibitor under development for the
treatment of acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated its potent
inhibitory activity against both wild-type and mutant forms of FLT3, including the D835Y
mutation known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2][3]
Additionally, MAX-40279 targets FGFR subtypes 1, 2, and 3.[2] This dual-targeting mechanism
is intended to overcome resistance mechanisms in AML driven by the activation of the
FGF/FGFR pathway in the bone marrow microenvironment.[4] Recent preclinical data also
suggests that MAX-40279 can inhibit hematopoietic progenitor kinase 1 (HPK1), potentially
relieving the negative regulation of the T cell receptor (TCR) pathway.[1][5]

Kinase Inhibition Profile Comparison
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The following table summarizes the available quantitative data on the kinase inhibition profiles
of MAX-40279 and its alternatives. The data is primarily derived from KINOMEscan™ assays,
a widely used platform for assessing kinase inhibitor selectivity. It is important to note that direct
comparison of IC50 or Kd values across different studies should be done with caution due to
variations in experimental conditions.

Note on MAX-40279 Data: Comprehensive, publicly available kinome-wide cross-reactivity data
for MAX-40279 is limited. The table reflects its known potent activity against its primary targets.
The selectivity of MAX-40279 against a broader panel of kinases has been described as
"potent, selective, and bioavailable" in preclinical evaluations, but specific quantitative data on
off-target inhibition is not yet published in detail.[2]

Table 1: Comparative Kinase Inhibition Profile
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Experimental Protocols

The quantitative data presented in this guide are primarily generated using kinase binding
assays, with the KINOMEscan™ platform from Eurofins Discovery being a prominent example.

KINOMEscan™ Competition Binding Assay

Principle: This assay quantifies the binding interactions between a test compound and a panel
of kinases. It is an in vitro, ATP-independent, competition-based assay. The three main
components are: a DNA-tagged kinase, an immobilized ligand that binds to the active site of
the kinase, and the test compound. The test compound competes with the immobilized ligand
for binding to the kinase. The amount of kinase that binds to the immobilized ligand is
measured using quantitative PCR (QPCR) of the DNA tag. A lower amount of bound kinase in
the presence of the test compound indicates a stronger interaction between the compound and
the kinase.

Methodology:

Assay Preparation: A panel of human kinases, each tagged with a uniqgue DNA identifier, is
used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

o Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and
the test compound at various concentrations.

o Separation: The solid support with the bound kinase is separated from the unbound kinase.

e Quantification: The amount of kinase bound to the solid support is quantified by gPCR of the
DNA tag.

o Data Analysis: The results are typically expressed as "percent of control” (%Ctrl), where the
control is the amount of kinase bound in the absence of the test compound. A lower %Citrl
value indicates stronger inhibition of binding. Alternatively, dissociation constants (Kd) can be
determined by performing the assay with a range of test compound concentrations.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Assay Preparation

Test Compound

Competiti"n Binding Analysis

\

Immobilized Ligand

\

Incubation »-| Separation of Bound Kinase

A

Quantification by qPCR

\

Data Analysis (%Ctrl or Kd)

DNA-tagged Kinase

Click to download full resolution via product page
KINOMEscan™ Assay Workflow

Signaling Pathway Visualization

MAX-40279 primarily targets the FLT3 and FGFR signaling pathways, which are crucial in the
proliferation and survival of certain cancer cells, particularly in AML. The diagram below

illustrates a simplified representation of these pathways and the points of inhibition by MAX-
40279.
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Comparison of Alternatives

o Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, PDGFR, and FLT3.[6] It
exhibits a broader off-target profile compared to more selective FLT3 inhibitors.[8]

o Ponatinib: A potent pan-BCR-ABL inhibitor that also demonstrates significant activity against
FLT3, FGFR, VEGFR, and other kinases.[7][10] Its broad activity contributes to its efficacy
but also to a notable toxicity profile.

e Quizartinib: A second-generation, highly selective type Il FLT3 inhibitor.[8][11] It shows strong
potency against FLT3-ITD but is less effective against TKD mutations like D835Y.[11] Its high
selectivity results in a more focused target profile compared to multi-kinase inhibitors.[8]
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» Midostaurin: A multi-targeted inhibitor of FLT3, KIT, PDGFR, VEGFR2, and members of the
protein kinase C (PKC) family.[9] Its broad-spectrum activity is thought to contribute to its
clinical efficacy in AML.[15]

« Gilteritinib: A potent, orally available dual FLT3/AXL inhibitor with activity against both FLT3-
ITD and TKD mutations.[10] It is considered more selective than first-generation FLT3
inhibitors.[13]

Conclusion

MAX-40279 hemifumarate is a promising dual FLT3/FGFR inhibitor with a preclinical profile
suggesting potent activity against clinically relevant mutations in AML. While a comprehensive
public kinome-wide selectivity profile is not yet available to fully assess its cross-reactivity, its
dual-targeting mechanism offers a potential advantage in overcoming resistance to more
selective FLT3 inhibitors. For researchers and drug development professionals, understanding
the broader kinase inhibition landscape through comparative analysis with agents like
sorafenib, ponatinib, quizartinib, midostaurin, and gilteritinib is crucial. Each of these
alternatives presents a unique balance of potency, selectivity, and off-target effects, which
ultimately influences their clinical utility and safety profiles. As more data on MAX-40279
becomes available, a more direct and detailed comparison of its selectivity will be possible,
further elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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